N-(4-bromophenyl)-2-chloronicotinamide
Overview
Description
N-(4-bromophenyl)-2-chloronicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a chlorine atom attached to the nicotinamide ring
Mechanism of Action
Target of Action
N-(4-bromophenyl)-2-chloronicotinamide, also known as N-(4-bromophenyl)-2-chloropyridine-3-carboxamide, is a synthetic compound with potential antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets through a process that involves molecular docking . This process allows the compound to bind to the active sites of its targets, thereby inhibiting their function . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that the compound exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In terms of its antiproliferative activity, the compound is believed to interfere with the growth and division of cancer cells .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, its interaction with biological membranes, and its susceptibility to metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the reduction of cancer cell proliferation . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target organisms or cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-chloronicotinamide typically involves the reaction of 4-bromoaniline with 2-chloronicotinic acid or its derivatives. One common method is the condensation reaction between 4-bromoaniline and 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(4-bromophenyl)-2-chloronicotinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antiproliferative activities.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and has been studied for its antimicrobial and anticancer properties.
N-(4-bromophenyl)furan-2-carboxamide: Another related compound with potential antibacterial activities.
Uniqueness
N-(4-bromophenyl)-2-chloronicotinamide stands out due to its unique combination of bromophenyl and chloronicotinamide moieties, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-chloropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYVEYHRUFVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404777 | |
Record name | N-(4-bromophenyl)-2-chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56149-25-8 | |
Record name | N-(4-bromophenyl)-2-chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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